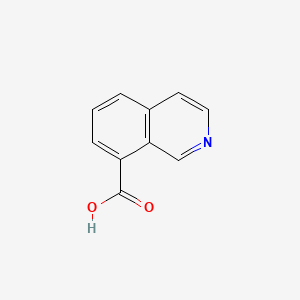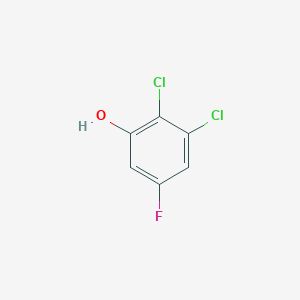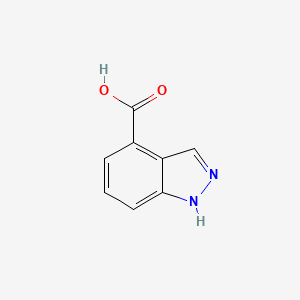
1H-Indazole-4-carboxylic Acid
Descripción general
Descripción
1H-Indazole-4-carboxylic Acid is a chemical compound with the molecular formula C8H6N2O2 . It is used in the formation of novel multifunctional coordination polymers .
Synthesis Analysis
The synthesis of 1H-Indazole-4-carboxylic Acid involves several methods. One approach uses Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters . Another method involves the large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid starting from [14C]potassium cyanide .Molecular Structure Analysis
The molecular structure of 1H-Indazole-4-carboxylic Acid consists of a pyrazole ring and a benzene ring . It forms part of the structure of several coordination polymers .Chemical Reactions Analysis
1H-Indazole-4-carboxylic Acid is involved in various chemical reactions. For instance, it forms part of the structure of several coordination polymers . It also participates in the synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis .Physical And Chemical Properties Analysis
1H-Indazole-4-carboxylic Acid has a molecular weight of 162.15 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Anticancer Activity
Indazole derivatives have been studied for their potential anticancer properties. For instance, a compound named 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide showed significant inhibition of cell growth in colon and melanoma cell lines, with GI 50 values in the range of 0.041–33.6 μM .
Anti-inflammatory Effects
Some indazole derivatives have demonstrated considerable anti-inflammatory effects. In one study, three derivatives were found to inhibit paw edema by 76-77% at 3 hours, comparable to the standard drug indomethacin, which showed 75% inhibition .
Synthetic Approaches
Recent advancements in synthetic methods for indazoles have been summarized, including transition metal-catalyzed reactions and reductive cyclization reactions. These methods are crucial for the development of new pharmaceuticals and materials based on the indazole scaffold .
Coordination Polymers
1H-indazole-4-carboxylic acid has been used to form novel multifunctional coordination polymers. These materials, synthesized by solvothermal routes, are the first examples of coordination compounds constructed with this ligand and have potential applications in material science .
Building Blocks for N-containing Molecules
E-hydrazone esters derived from 1H-indazoles are valuable intermediates for synthesizing biologically active molecules. Efficient and stereoselective synthesis of these compounds remains a significant area of research due to their importance in medicinal chemistry .
Mecanismo De Acción
Mode of Action
The mode of action of 1H-Indazole-4-carboxylic Acid involves its interaction with these targets, leading to various changes. For instance, it has been observed that certain indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
It’s worth noting that indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 1H-Indazole-4-carboxylic Acid’s action are diverse, given the compound’s broad range of biological activities. For instance, certain indazole derivatives have been observed to inhibit cell growth of many neoplastic cell lines .
Safety and Hazards
Direcciones Futuras
The future directions for 1H-Indazole-4-carboxylic Acid could involve further investigation in the field of luminescent materials with biomedical applications . Additionally, its role in the synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis could be explored further .
Propiedades
IUPAC Name |
1H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKZHHIUOZGUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621137 | |
| Record name | 1H-Indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-4-carboxylic Acid | |
CAS RN |
677306-38-6 | |
| Record name | 1H-Indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1H-Indazole-4-carboxylic acid interesting for building magnetic and luminescent materials?
A1: 1H-Indazole-4-carboxylic acid (HL) possesses several characteristics that make it attractive for constructing coordination polymers with interesting magnetic and luminescent properties:
- Coordination Sites: The molecule features both nitrogen atoms within the indazole ring and a carboxylic acid group, providing multiple coordination sites for metal ions. This allows for the formation of diverse structural motifs within the resulting coordination polymers [].
- Planar Structure: The relatively planar structure of HL can facilitate close packing of molecules within the crystal lattice, potentially influencing magnetic interactions between metal centers [].
- Chromophore: The conjugated system within the indazole ring can act as a chromophore, absorbing and emitting light in specific wavelengths. This property, combined with the influence of coordinated metal ions, can lead to interesting luminescent behavior [].
Q2: The research mentions a Cadmium-based coordination polymer exhibiting toxicity. Could you elaborate on this finding and its implications?
A: The study by [...] observed that among the tested metal-based coordination polymers, the Cadmium-based compound exhibited dose-dependent toxicity specifically on B16-F10 mouse skin melanoma cells []. This finding suggests that the toxicity is likely due to the release of Cadmium(II) ions, known for their cytotoxic effects. This highlights the importance of carefully considering the choice of metal ions in coordination polymer design, especially when targeting biomedical applications. While Cadmium's toxicity raises concerns, the research also showed that Zinc-based polymers, exhibiting luminescence, did not show toxicity against both cancerous and non-cancerous cell lines. This opens up exciting possibilities for exploring Zinc-based 1H-Indazole-4-carboxylic acid coordination polymers for luminescent applications with potentially reduced toxicity profiles [].
A: While the provided research focuses on coordination polymers, a separate study [] investigates 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives for their anticancer, antiangiogenic, and antioxidant properties. While the specific details of the structure-activity relationship require further investigation, the presence of the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid scaffold suggests its potential as a promising pharmacophore. Future studies should focus on systematically modifying substituents on this scaffold to understand their impact on biological activity and potentially optimize their efficacy for specific therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



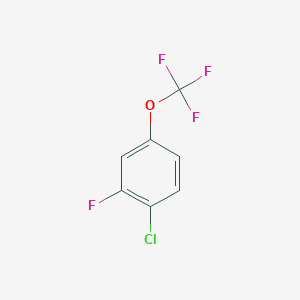
![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)
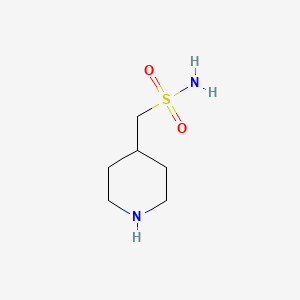

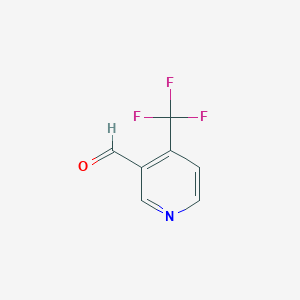
![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)

